Welcome to the BenchChem Online Store!
molecular formula C12H13Cl2N3O2 B3251216 Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 207926-69-0

Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B3251216
M. Wt: 302.15 g/mol
InChI Key: AIQBBLZOMOCUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06057330

Procedure details

To 0.34 g (1.28 mmol) of ethyl 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one-3-carboxylate were successively added 0.4 ml (d=1.645, 4.29 mmol) of phosphorus oxychloride and 0.36 ml (d=0.726, 2.59 mmol) of triethylamine. The mixture was then stirred for 2 hours and 15 minutes in an oil bath heated to 100° C. under a nitrogen atmosphere. Thereafter, the reaction mixture was cooled with ice water and dissolved in 10 ml of chloroform, and the solution was poured into 30 ml of ice water. After the pH of the mixture was adjusted to about 6 with a saturated aqueous solution of sodium hydrogencarbonate, and the thus-treated mixture was fully shaken, the organic layer was separated. The water layer was further extracted with chloroform (10 ml×2). After all the organic layers were put together and dried over anhydrous sodium sulfate, the solvent was distilled off. The residue was subjected to column chromatography on silica gel (chloroform) to obtain 0.33 g (yield: 84.6%) of the intended product.
Name
ethyl 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one-3-carboxylate
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Yield
84.6%

Identifiers

REACTION_CXSMILES
OC[CH2:3][C:4]1[C:9](=O)[N:8]2[N:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2[NH:6][C:5]=1[CH3:19].P(Cl)(Cl)([Cl:22])=O.C(N(CC)CC)C.C(=O)([O-])O.[Na+].[CH:37]([Cl:40])(Cl)Cl>>[Cl:22][C:9]1[N:8]2[N:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:7]2[N:6]=[C:5]([CH3:19])[C:4]=1[CH2:3][CH2:37][Cl:40] |f:3.4|

Inputs

Step One
Name
ethyl 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one-3-carboxylate
Quantity
0.34 g
Type
reactant
Smiles
OCCC1=C(NC=2N(C1=O)N=CC2C(=O)OCC)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
30 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 2 hours and 15 minutes in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the thus-treated mixture was fully shaken
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was further extracted with chloroform (10 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=NC=2N1N=CC2C(=O)OCC)C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.